

A Comprehensive Technical Guide to (R)-(-)-2-Bromo-1-phenylethanol

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Compound of Interest

Compound Name: (R)-(-)-2-Bromo-1-phenylethanol

CAS No.: 73908-23-3

Cat. No.: B1594525

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-(-)-2-Bromo-1-phenylethanol**, a chiral building block of significant interest in pharmaceutical synthesis. This document covers its fundamental properties, detailed synthesis methodologies, and its potential applications in drug development, particularly in the context of adrenergic receptor modulators.

Core Properties of (R)-(-)-2-Bromo-1-phenylethanol

(R)-(-)-2-Bromo-1-phenylethanol is a chiral alcohol containing a bromine atom and a phenyl group. Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of more complex molecules.

Property	Value
CAS Number	73908-23-3[1]
Molecular Formula	C ₈ H ₉ BrO
Molecular Weight	201.06 g/mol [1]

Synthesis of (R)-(-)-2-Bromo-1-phenylethanol

The enantiomerically pure form of 2-Bromo-1-phenylethanol is crucial for its application in pharmaceuticals. The primary strategies for its synthesis involve the asymmetric reduction of a prochiral ketone or the kinetic resolution of a racemic mixture.

Asymmetric Reduction of 2-Bromoacetophenone

A highly effective method for synthesizing **(R)-(-)-2-Bromo-1-phenylethanol** is the asymmetric reduction of 2-bromoacetophenone. This can be achieved using chemical catalysts or biocatalysts.

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol utilizes an alcohol dehydrogenase (ADH) for the enantioselective reduction of 2-bromoacetophenone.

- **Enzyme Preparation:** A suitable alcohol dehydrogenase, often from a microbial source, is prepared. This may involve the expression and purification of a recombinant enzyme.
- **Reaction Setup:** A reaction mixture is prepared containing 2-bromoacetophenone (e.g., 10-50 mM), a cofactor such as NADPH or NADH, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). The reaction is carried out in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
- **Initiation and Monitoring:** The reaction is initiated by the addition of the alcohol dehydrogenase. The progress of the reaction is monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (% ee) of the product.
- **Workup and Purification:** Once the reaction has reached the desired conversion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.

Catalyst	Substrate	Conversion (%)	Enantiomeric Excess (% ee)
Alcohol Dehydrogenase Mutant	2-chloro-4'-bromoacetophenone	>99	>99 (for the (R)-enantiomer)

Note: Data for a similar substrate is presented to illustrate typical results. It is expected that the reduction of 2-bromoacetophenone would yield similar high conversion and enantioselectivity.

Enzymatic Kinetic Resolution of Racemic 2-Bromo-1-phenylethanol

An alternative approach is the kinetic resolution of a racemic mixture of 2-bromo-1-phenylethanol. This method utilizes an enzyme, typically a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer.

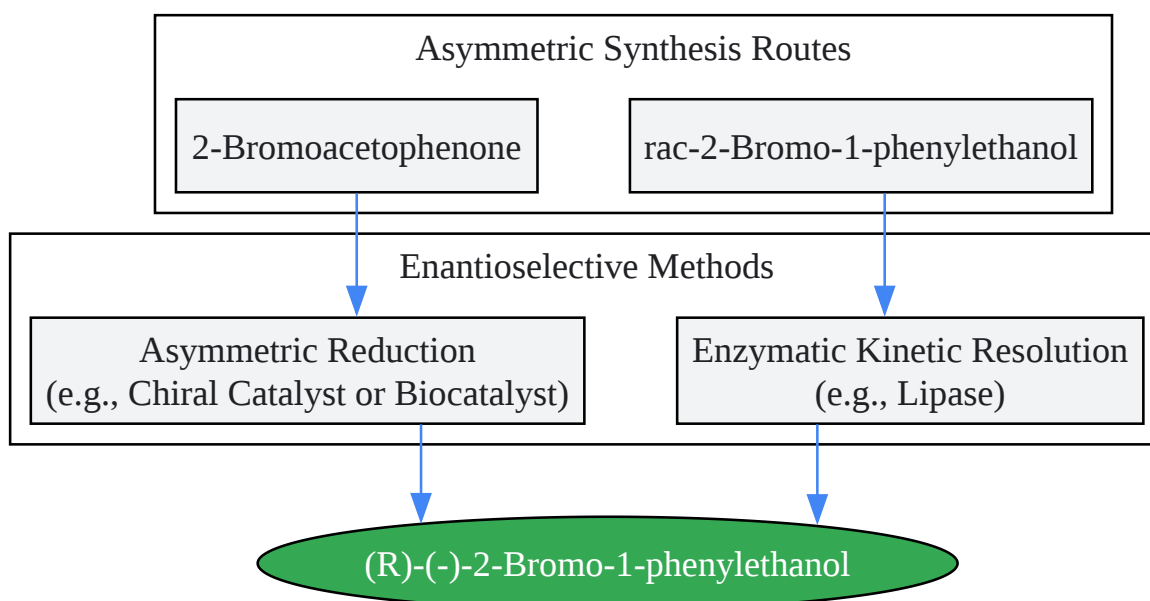
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

- **Reaction Setup:** Racemic 2-bromo-1-phenylethanol is dissolved in a suitable organic solvent (e.g., n-hexane).
- **Acyl Donor and Enzyme Addition:** An acyl donor, such as vinyl acetate, and a lipase (e.g., Novozym 435) are added to the solution.
- **Reaction Conditions:** The reaction is typically carried out at a controlled temperature (e.g., 42°C) with stirring for a specific duration (e.g., 75 minutes).
- **Monitoring and Separation:** The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining alcohol. Once the desired resolution is achieved, the enzyme is removed by filtration.
- **Purification:** The acylated product and the unreacted **(R)-(-)-2-Bromo-1-phenylethanol** are separated by column chromatography.

Enzyme	Substrate Concentration	Biocatalyst Loading	Temperature (°C)	Time (min)	Enantiomeric Excess of Substrate (% ee)
Novozym 435	240 mM	11 mg/mL	42	75	100

Note: This data is for the kinetic resolution of (R,S)-1-phenylethanol and serves as a representative protocol.

Logical Workflow for Synthesis



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Caption: Synthetic pathways to (R)-(-)-2-bromo-1-phenylethanol.

Application in Drug Development: A Precursor to β 2-Adrenoceptor Agonists

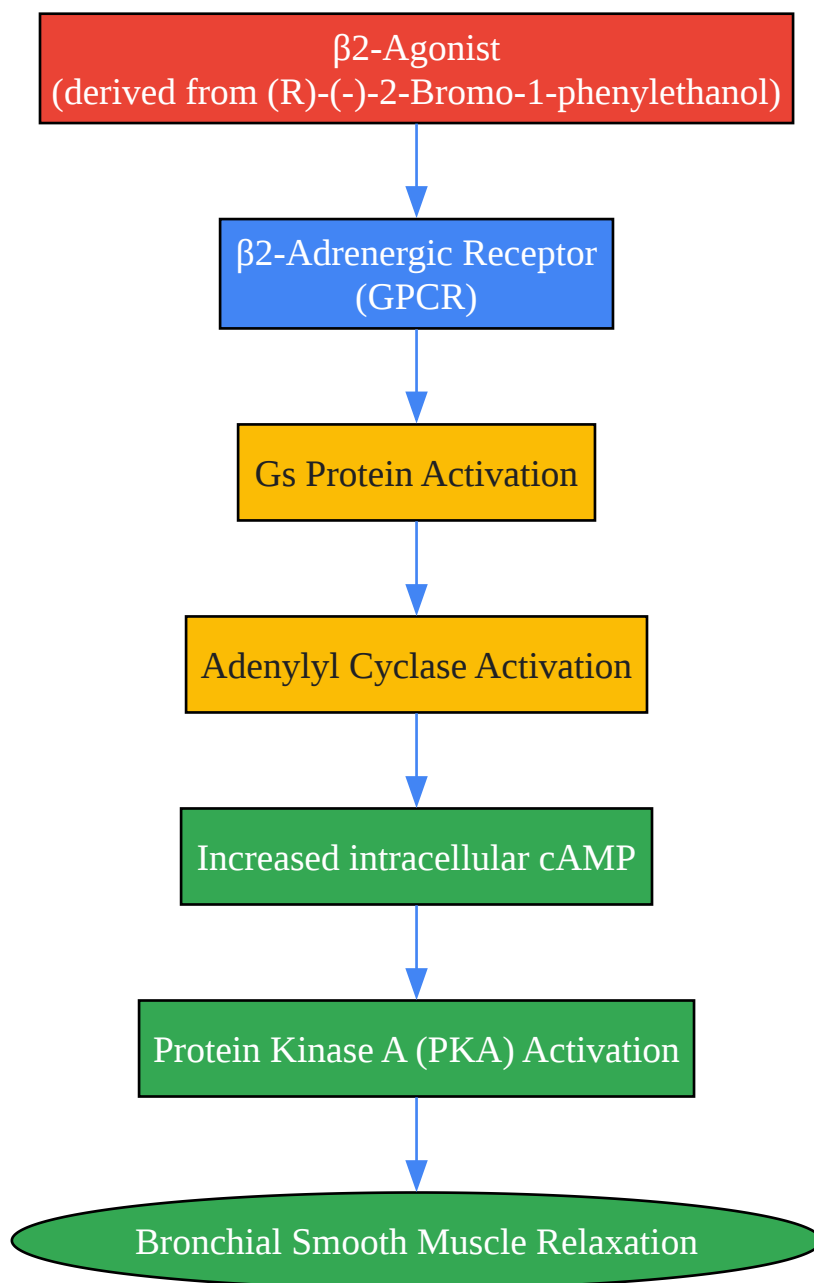
(R)-(-)-2-bromo-1-phenylethanol is a valuable chiral intermediate in the synthesis of pharmaceuticals, particularly β 2-adrenoceptor agonists. These agonists are crucial in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.

(COPD). The specific stereochemistry of the phenylethanolamine scaffold is critical for potent and selective interaction with the β 2-adrenoceptor.

The bromo group in **(R)-(-)-2-Bromo-1-phenylethanol** serves as a versatile handle for further chemical modifications, such as the introduction of an amine group to form the corresponding 2-amino-1-phenylethanol derivative, a core structure in many β 2-agonists.

Signaling Pathway of β 2-Adrenoceptor Agonists

β 2-adrenoceptor agonists elicit their therapeutic effects by activating a G-protein coupled receptor (GPCR) signaling cascade.



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Caption: β2-Adrenergic receptor signaling pathway.

Upon binding of a β2-agonist to its receptor on the surface of bronchial smooth muscle cells, the receptor undergoes a conformational change. This activates the associated heterotrimeric Gs protein. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates

various downstream targets, ultimately resulting in the relaxation of the bronchial smooth muscle tissue and bronchodilation.

This in-depth guide provides a solid foundation for researchers and professionals working with **(R)-(-)-2-Bromo-1-phenylethanol**, from its synthesis to its potential role in the development of novel therapeutics.

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References

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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